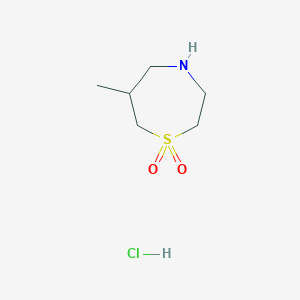
6-Methyl-1,4-thiazepane-1,1-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,4-thiazepane-1,1-dione hydrochloride, also known as 6-MTDH, is an organic compound that has been studied for its potential applications in scientific research. This compound is a crystalline solid with a melting point of 105-106°C and is soluble in water, ethanol, and methanol. 6-MTDH has been studied for its use in a variety of scientific applications, including drug discovery and development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Pharmacological Activity
- Research has explored the pharmacological activity of 1,3-thiazepine derivatives, including compounds like 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride. These compounds have been tested for their effects on the central nervous system (CNS) in animal behavioral tests, showing significant influence on locomotor activity and body temperature. Additionally, they have been evaluated for their antiviral activity against various viruses such as HIV-1, HBV, Yellow fever virus, and Bovine viral diarrhea virus (Struga et al., 2009).
Synthesis for Screening Libraries
- The synthesis of 1,4-thiazepanes and 1,4-thiazepanones, which are structurally related to 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride, has been reported for their potential use in fragment screening libraries. These compounds are recognized for their 3D character and are useful in identifying new ligands for biological targets such as bromodomains (Pandey et al., 2020).
Application in Organic Synthesis
- 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride and similar compounds have been utilized in various organic synthesis processes. For example, the preparation of isothiazolopyridines, pyridothiazines, and pyridothiazepines has been reported using related compounds under both conventional chemical methods and modern microwave techniques (Youssef et al., 2012).
Material Science Applications
- In material science, derivatives of 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride have been synthesized for the toughening of polylactide, a biodegradable polymer. This application demonstrates the potential of these compounds in enhancing the properties of environmentally friendly materials (Jing & Hillmyer, 2008).
Propiedades
IUPAC Name |
6-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6-4-7-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOMRRXXJXGGCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCS(=O)(=O)C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,4-thiazepane-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

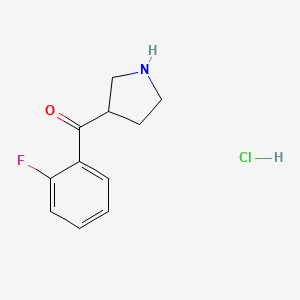
![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)

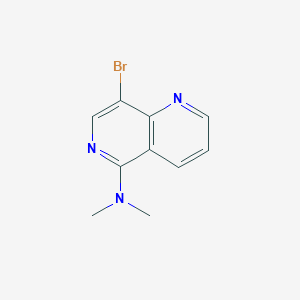
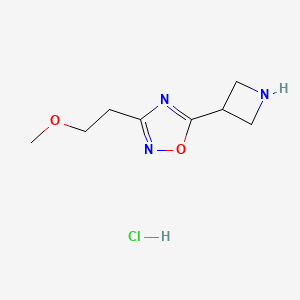
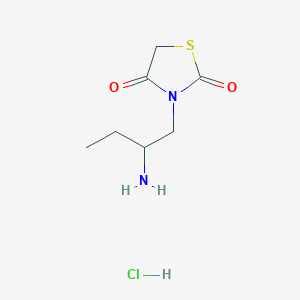
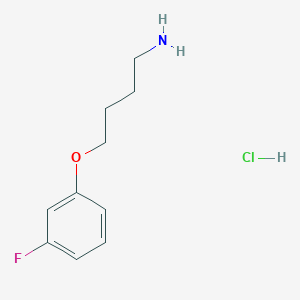
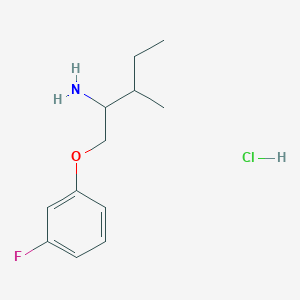

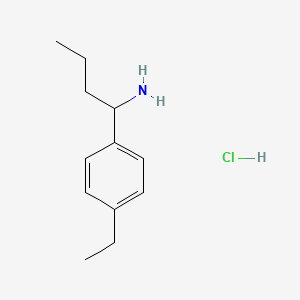
![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)

